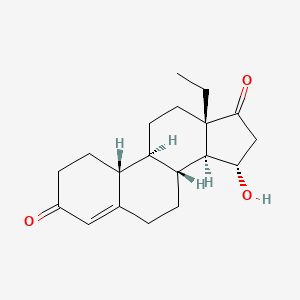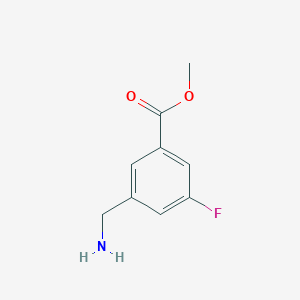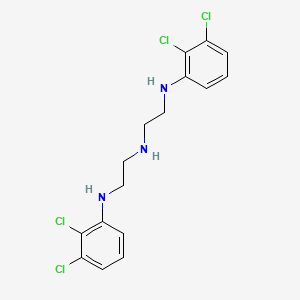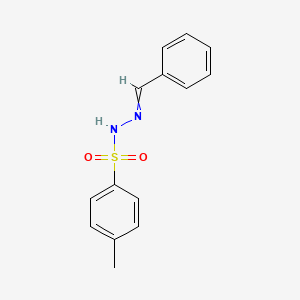
4-ゴンエン-3,17-ジオン, 13-エチル-15-ヒドロキシ-, (15a)-
説明
Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-, is a steroidal compound that has been the subject of various scientific studies. Research has mainly focused on its synthesis and the biochemical processes involved in its hydroxylation.
Synthesis Analysis
The synthesis of Gon-4-ene-3,17-dione often involves the microbial transformation of steroids, particularly the hydroxylation process. For example, a study by Irrgang, Schlosser, and Fritsche (1997) showed that cytochrome P-450 is involved in the 15α-hydroxylation of this compound by Penicillium raistrickii (Irrgang, Schlosser, & Fritsche, 1997).
Molecular Structure Analysis
The molecular structure of Gon-4-ene-3,17-dione is characterized by its steroidal framework, which undergoes various transformations. For instance, Fajkos̆, C̆erný, and Pouzar (1996) synthesized related compounds by introducing different functional groups, reflecting the versatility of the steroidal scaffold (Fajkos̆, C̆erný, & Pouzar, 1996).
Chemical Reactions and Properties
The compound undergoes enzymatic hydroxylation, a reaction that introduces hydroxyl groups into the steroid molecule. Research by Jekkel et al. (1998) explored the microbial hydroxylation of a related steroidal compound, highlighting the chemical transformations that Gon-4-ene-3,17-dione can undergo (Jekkel et al., 1998).
Physical Properties Analysis
The physical properties of Gon-4-ene-3,17-dione, such as solubility and stability, are crucial for its handling and application in various processes. Techniques like nano-liposome have been used to enhance the solubility and stability of similar steroidal compounds, as shown in a study by Feng et al. (2014) (Feng et al., 2014).
科学的研究の応用
医薬品合成:経口避妊薬
この化合物は、デソゲストレルの合成における重要な中間体であり、デソゲストレルは経口避妊薬に使用される合成プロゲステロンです {svg_1}。この化合物の11α-ヒドロキシ基の導入は、微生物変換により行われ、デソゲストレルの合成における重要なステップです。 このプロセスにより、他の避妊薬に関連する心血管疾患や肝臓疾患のリスク増加などの望ましくない副作用が最小限に抑えられます {svg_2}.
生体触媒:微生物による水酸化
微生物による水酸化は、ステロイドにヒドロキシ基を導入する広く用いられている生体変換プロセスであり、それらをさらなる化学合成に有用な中間体にすることができます {svg_3}。 この方法は、穏やかな条件下で高い位置選択性と立体選択性を示し、グリーンケミストリーの原則に合致しています {svg_4}.
ナノテクノロジー:ナノリポソーム技術
ナノリポソーム技術は、この化合物の溶解度と細胞内取り込みを向上させ、微生物による水酸化の効率を大幅に向上させます {svg_5}。 この技術は、この化合物をナノリポソームに封入することで、従来の方法と比較して、目的の水酸化生成物の収率が3倍に増加します {svg_6}.
グリーンケミストリー:イオン液体/水性二相系
イオン液体/水性二相系は、この化合物の15α-水酸化に使用されており、ステロイドの低い水溶性を克服しています {svg_7}。 このシステムは、揮発性有機溶媒を使用するよりも環境に優しく、不燃性と非揮発性であるため、工業的な用途の可能性を示しています {svg_8}.
ステロイド生体変換:ペニシリウム・ラートリッキ
菌類ペニシリウム・ラートリッキは、この化合物を水酸化するために使用されており、二相系で70%の収率を達成しており、これは単相水性系よりも大幅に高い収率です {svg_9}。 これは、菌類を全細胞生体変換プロセスで使用することの可能性を示しています {svg_10}.
化学工学:プロセス最適化
ステロイド水酸化の効率を向上させるために、生体変換プロセスの最適化に関する研究が行われています。 基質濃度、細胞密度、緩衝液pHなどのパラメーターを調整することで、より高い収率とより良い製品純度が得られます {svg_11}.
分析化学:製品精製
水酸化プロセスの副生成物を分析することで、水酸化ステロイドの精製が容易になりました。 副生成物の組成の変化は、下流の精製プロセスに役立ち、より効率的になります {svg_12}.
バイオテクノロジー:スケールアップの可能性
研究により、生体変換プロセスは、変換率が大幅に低下することなくスケールアップできることが示されています。 これは、この化合物の変換のために開発された技術が堅牢であり、工業規模で適用できることを示唆しています {svg_13}.
作用機序
Target of Action
The primary target of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is the microbial enzyme responsible for steroid hydroxylation . This enzyme is found in various microorganisms, including Metarhizium anisopliae and Penicillium raistrickii . The role of this enzyme is to introduce a hydroxy group to the steroid molecule, which is a key step in the synthesis of certain pharmaceutical compounds .
Mode of Action
Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- undergoes microbial transformation, specifically hydroxylation, by the aforementioned microbial enzymes . This process introduces an 11α-hydroxy or 15α-hydroxy group to the steroid molecule . The resulting changes include the formation of a new compound with different properties and potential applications .
Biochemical Pathways
The hydroxylation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is part of the broader biochemical pathway of steroid transformation . This pathway involves various transformations of steroids and sterols, including hydroxylation, Δ1-dehydrogenation, and sterol side chain cleavage . The downstream effects of these transformations can lead to the generation of novel steroidal drugs, as well as the efficient production of steroid-active pharmaceutical ingredients and key intermediates .
Pharmacokinetics
The pharmacokinetics of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are influenced by its solubility and uptake into cells . These factors can greatly affect the efficiency of its biotransformation . Techniques such as the use of nano-liposomes can enhance the stability and encapsulation efficiency of the compound, thereby improving its bioavailability .
Result of Action
The microbial transformation of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- results in the formation of a hydroxylated derivative . This derivative is a key intermediate in the synthesis of certain pharmaceutical compounds, such as the oral contraceptive desogestrel . The yield of this derivative can be significantly increased through the use of certain techniques, such as the nano-liposome technique .
Action Environment
The action, efficacy, and stability of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- can be influenced by various environmental factors. For instance, the use of ionic liquids in a biphasic system can overcome the low water solubility of the compound and enhance the efficiency of its biotransformation . Furthermore, the choice of microbial organism used in the transformation process can also affect the outcome .
Safety and Hazards
特性
IUPAC Name |
(8R,9S,10R,13S,14S,15S)-13-ethyl-15-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)18(19)16(21)10-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14+,15+,16-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJFPZFEUIDND-MYBOQGECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C(CC2=O)O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255084 | |
| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60919-46-2 | |
| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60919-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)




